1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound is a sulfonamide derivative featuring a piperidine core substituted with a 1-methylpyrazole group at the 3-position. The sulfonyl group bridges the piperidine to a fluorinated phenyl ring bearing a tetrazole moiety at the 3-position. The tetrazole group (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The 4-fluoro substituent on the phenyl ring may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-23-8-6-15(20-23)11-3-2-7-24(10-11)27(25,26)12-4-5-14(17)13(9-12)16-18-21-22-19-16/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYMXWIQLHZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Piperidine moiety : A six-membered ring containing nitrogen, which is often associated with various pharmacological activities.
- Tetrazole ring : Known for its role in medicinal chemistry, particularly as a bioisostere of carboxylic acids.
- Fluorophenyl group : The presence of fluorine can enhance lipophilicity and metabolic stability.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme inhibition : Targeting enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Antimicrobial properties : Many sulfonamide derivatives demonstrate significant antibacterial and antifungal activities.
Pharmacological Studies
Recent studies have evaluated the compound's pharmacological properties through various assays:
| Activity Type | Assay Method | Results |
|---|---|---|
| Acetylcholinesterase Inhibition | IC50 determination | IC50 values in the low µM range |
| Antibacterial Activity | Zone of inhibition | Effective against Gram-positive bacteria |
| Cytotoxicity | MTT assay on cancer cell lines | Significant cytotoxic effects observed |
Case Studies
- Acetylcholinesterase Inhibition : In a study assessing the inhibitory effects on AChE, compounds structurally similar to our target demonstrated IC50 values ranging from 2 to 5 µM, indicating potent activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Another investigation tested the compound against various bacterial strains, revealing a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The results showed that the compound could serve as a lead for developing new antibiotics.
- Cytotoxicity against Cancer Cells : A series of cytotoxicity assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound exhibited dose-dependent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure can influence biological activity. Key findings include:
- The presence of the tetrazole ring enhances interaction with target proteins, potentially increasing binding affinity.
- Substitution patterns on the phenyl ring significantly affect activity; for instance, introducing electron-withdrawing groups like fluorine increases potency against specific targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing similar moieties. For instance, derivatives of piperidine and tetrazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the structure of piperidine derivatives could lead to enhanced antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Research indicates that sulfonamide derivatives can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication . A case study involving related piperidine derivatives showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus .
Neuropharmacological Effects
Compounds similar to 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been investigated for their neuropharmacological effects, particularly in models of anxiety and depression. The incorporation of tetrazole rings has been linked to enhanced activity at serotonin receptors, suggesting potential use in treating mood disorders .
Case Study 1: Anticancer Evaluation
A recent investigation evaluated a series of piperidine-based compounds for their anticancer properties. Among them, a derivative structurally similar to our compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
In another study focused on antimicrobial activity, several sulfonamide-containing compounds were tested against Staphylococcus aureus. The results indicated that a derivative with a similar structure had a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and piperidine-containing analogs.
Table 1: Structural and Functional Comparison
Key Differentiators:
Tetrazole vs. Carboxylic Acid : The target compound’s tetrazole group offers superior metabolic stability compared to carboxylic acid-containing analogs (e.g., 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid), which may undergo glucuronidation .
Pyrazole Substitution : The 1-methylpyrazole in the target compound contrasts with ethyl/methylpyrazole variants (e.g., ), affecting steric bulk and hydrogen-bonding capacity .
Piperidine Modifications : The absence of a hydroxyl or carboxylic acid group (cf. and ) suggests distinct pharmacokinetic profiles, such as reduced polarity and altered tissue distribution.
Research Findings and Limitations
- Synthetic Accessibility : The tetrazole moiety in the target compound may complicate synthesis compared to simpler sulfonamides (e.g., ), requiring specialized cyclization conditions .
- Bioactivity Data Gaps: No explicit pharmacological data for the target compound is provided in the evidence. However, analogs like Norneo Sildenafil demonstrate PDE inhibition, suggesting plausible kinase or PDE targeting for the tetrazole-pyrazole derivative .
- Thermodynamic Stability : The fluorine atom and sulfonyl group likely enhance thermal stability compared to hydroxylated analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) .
Q & A
Q. What synthetic strategies are employed for synthesizing this compound, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introduction of the sulfonyl group via reaction of a fluorophenyl intermediate with sulfonyl chloride under basic conditions (e.g., sodium acetate) .
- Tetrazole formation : Cyclization of nitrile precursors using sodium azide and ammonium chloride in refluxing ethanol .
- Piperidine functionalization : Coupling of the pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Key conditions : Catalysts (e.g., Pd for cross-coupling), solvent systems (ethanol/DMF), and purification via HPLC or column chromatography .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Spectroscopic methods : H/C NMR for functional group analysis, LC-MS for molecular weight confirmation.
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in analogous piperidine-pyrazole structures .
- Chromatography : HPLC (>98% purity threshold) and TLC to monitor reaction progress .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger).
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes under physiological conditions .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?
- Assay standardization : Compare IC values across studies using consistent cell lines (e.g., MCF-7 for cancer) and controls.
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected pathways .
- Metabolic stability testing : Evaluate pharmacokinetic differences in vitro (hepatic microsomes) and in vivo .
Q. How do reaction conditions influence the formation of undesired by-products during synthesis?
- Temperature control : Lower temperatures (<100°C) reduce decomposition of sulfonyl intermediates .
- Catalyst optimization : Palladium-based catalysts with ligands (XPhos) improve selectivity in cross-coupling steps .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates, minimizing side reactions .
Q. What experimental approaches assess the compound’s stability under varying pH and oxidative conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Analogous Compounds
| Parameter | Value (Example from ) |
|---|---|
| Space group | |
| Unit cell dimensions | |
| angle | |
| -factor | <0.05 |
Q. Table 2: Synthetic Yield Optimization
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Sulfonylation | NaOAc | Ethanol | 72 |
| Tetrazole cyclization | NaN/NHCl | DMF | 85 |
| Piperidine coupling | Pd(OAc) | THF | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
